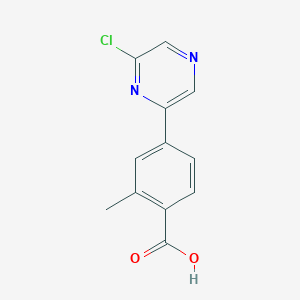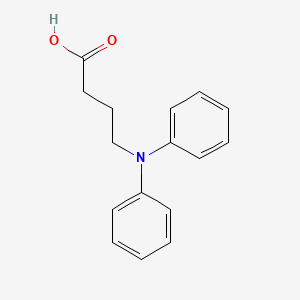
4-(二苯胺基)丁酸
描述
4-(Diphenylamino)butanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a diphenylamino group attached to a butanoic acid backbone. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
科学研究应用
4-(Diphenylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound has shown antimicrobial properties and is investigated for its potential to combat multidrug-resistant organisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is used in the production of photorefractive polymers and composites for applications such as data storage, three-dimensional displays, and image amplification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butanoic acid typically involves the reaction of diphenylamine with butanoic acid derivatives under controlled conditions. One common method is the Aldol condensation reaction, where substituted acetophenones, propiophenones, and 4-(Diphenylamino)benzaldehyde are combined . The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-(Diphenylamino)butanoic acid may involve large-scale Aldol condensation reactions, followed by purification processes such as recrystallization to obtain the desired product. The percentage yield of the compounds can vary, with reported yields ranging from 30% to 92% .
化学反应分析
Types of Reactions: 4-(Diphenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where the diphenylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
作用机制
The mechanism of action of 4-(Diphenylamino)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting various biological processes . The compound’s ability to inhibit these enzymes can lead to growth arrest and apoptosis of cancer cells, making it a potential candidate for anticancer therapies .
相似化合物的比较
4-(Diphenylamino)butanoic acid can be compared with other similar compounds, such as:
Phenylbutyric acid: This compound is used to treat urea cycle disorders and has antineoplastic properties.
Butyric acid: Known for its role in metabolic pathways and as a histone deacetylase inhibitor.
Uniqueness: What sets 4-(Diphenylamino)butanoic acid apart is its unique diphenylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and applications that similar compounds may not be capable of.
属性
IUPAC Name |
4-(N-phenylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

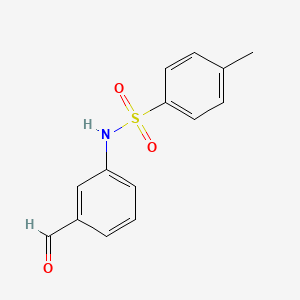
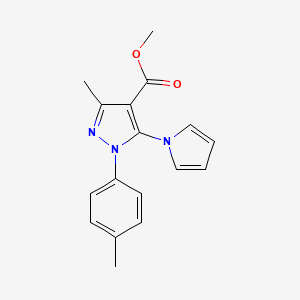
![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)
![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
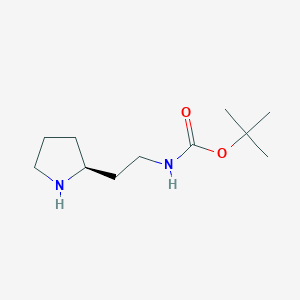
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)

